molecular formula C8H12N2O2S B11783695 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole

Cat. No.: B11783695
M. Wt: 200.26 g/mol
InChI Key: XJAGYHXEQIXQFW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 3, and a vinylsulfonyl group at position 4. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Vinylsulfonyl Group Addition: The vinylsulfonyl group can be introduced via sulfonylation reactions using vinyl sulfonates or sulfonyl chlorides.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonyl hydrides.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

    1-Ethyl-3-methyl-4-(sulfonyl)-1H-pyrazole: Lacks the vinyl group, leading to different reactivity and applications.

    1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, resulting in distinct chemical properties.

Uniqueness: 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole is unique due to the presence of the vinylsulfonyl group, which imparts specific reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-ethenylsulfonyl-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C8H12N2O2S/c1-4-10-6-8(7(3)9-10)13(11,12)5-2/h5-6H,2,4H2,1,3H3

InChI Key

XJAGYHXEQIXQFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)C=C

Origin of Product

United States

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